

# **Application Notes and Protocols for the Laboratory Synthesis of ZINC866533340**

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Compound of Interest		
Compound Name:	ZINC866533340	
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This document provides a detailed, albeit hypothetical, laboratory protocol for the synthesis of **ZINC866533340**, a molecule with potential interest in drug discovery. The proposed synthetic route is based on established chemical principles and analogous reactions found in the scientific literature for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.

**Compound Information** 

Identifier	Value
ZINC ID	ZINC866533340
Molecular Formula	C19H22N8
Molecular Weight	378.44 g/mol
IUPAC Name	1-(4-fluorophenyl)-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

### **Proposed Synthetic Scheme**

The proposed synthesis of **ZINC866533340** is a three-step process commencing with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the amine side chain.





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Caption: Proposed synthetic pathway for **ZINC866533340**.

### **Experimental Protocols**

# Step 1: Synthesis of 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This step involves the cyclization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamide to construct the pyrazolo[3,4-d]pyrimidin-4-one core.

### Materials:

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- Formamide
- · Round-bottom flask
- · Reflux condenser
- Heating mantle
- Magnetic stirrer

#### Procedure:



- To a 250 mL round-bottom flask, add 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent).
- Add an excess of formamide (approximately 10-15 equivalents).
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 6-8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into ice-water with stirring.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol.
- Dry the product under vacuum to yield 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Expected Yield: 75-85%

# Step 2: Synthesis of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group using phosphorus oxychloride (POCl3), which activates the C4 position for subsequent nucleophilic substitution.

#### Materials:

- 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Phosphorus oxychloride (POCl3)
- Round-bottom flask



- Reflux condenser
- Heating mantle
- Magnetic stirrer

#### Procedure:

- In a well-ventilated fume hood, place 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in a round-bottom flask.
- Carefully add an excess of phosphorus oxychloride (POCI3) (approximately 10 equivalents).
- Fit the flask with a reflux condenser and a magnetic stir bar.
- Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Allow the reaction to cool to room temperature.
- Slowly and carefully quench the excess POCI3 by pouring the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid thoroughly with water.
- Dry the product under vacuum to afford 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Expected Yield: 80-90%

# Step 3: Synthesis of ZINC866533340 (Nucleophilic Aromatic Substitution)



The final step is the coupling of the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate with the side-chain amine via a nucleophilic aromatic substitution reaction.[2][3][4]

#### Materials:

- 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- (1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0)[5]
- N,N-Diisopropylethylamine (DIPEA)
- n-Butanol
- · Round-bottom flask
- Reflux condenser
- · Heating mantle
- · Magnetic stirrer

### Procedure:

- To a round-bottom flask, add 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent).
- Add n-butanol as the solvent.
- Add (1-methylpiperidin-4-yl)methanamine (1.2 equivalents).
- Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to act as a base and scavenge the HCl byproduct.
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the reaction mixture to reflux (approximately 115-120 °C) for 12-18 hours.
- Monitor the reaction by TLC.



- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain **ZINC866533340**.

Expected Yield: 60-75%

### **Data Presentation**

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactants and Stoichiometry



Step	Reactant	MW ( g/mol )	Equivalents
1	5-Amino-1-(4- fluorophenyl)-1H- pyrazole-4-carbonitrile	202.18	1.0
Formamide	45.04	~10-15	
2	1-(4- Fluorophenyl)-1,5- dihydro-4H- pyrazolo[3,4- d]pyrimidin-4-one	230.19	1.0
Phosphorus oxychloride (POCI3)	153.33	~10	
3	4-Chloro-1-(4- fluorophenyl)-1H- pyrazolo[3,4- d]pyrimidine	248.64	1.0
(1-Methylpiperidin-4- yl)methanamine	128.22	1.2	
N,N- Diisopropylethylamine (DIPEA)	129.24	2.0	<del>-</del>

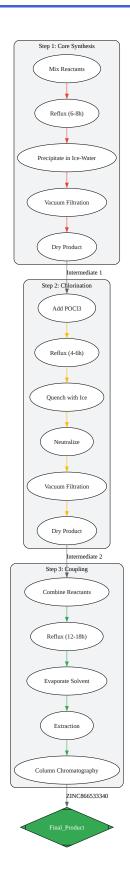
Table 2: Product Characterization (Hypothetical Data)



Compound	Molecular Formula	Expected Mass [M+H]+	1H NMR (Predicted)
1-(4- Fluorophenyl)-1,5- dihydro-4H- pyrazolo[3,4- d]pyrimidin-4-one	C11H7FN4O	231.07	δ 12.1 (s, 1H), 8.3 (s, 1H), 8.1 (s, 1H), 7.8 (m, 2H), 7.3 (t, 2H)
4-Chloro-1-(4- fluorophenyl)-1H- pyrazolo[3,4- d]pyrimidine	C11H6ClFN4	249.03	δ 8.9 (s, 1H), 8.5 (s, 1H), 7.9 (m, 2H), 7.4 (t, 2H)
ZINC866533340	C19H22N8	379.20	δ 8.6 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.3 (t, 2H), 3.5 (t, 2H), 2.9 (d, 2H), 2.3 (s, 3H), 2.1-1.5 (m, 7H)

## **Experimental Workflow Visualization**





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Caption: Detailed workflow for the synthesis of **ZINC866533340**.



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